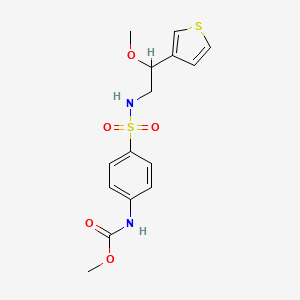

methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a phenyl carbamate core linked to a sulfamoyl group and a substituted ethyl-thiophene moiety.

Properties

IUPAC Name |

methyl N-[4-[(2-methoxy-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S2/c1-21-14(11-7-8-23-10-11)9-16-24(19,20)13-5-3-12(4-6-13)17-15(18)22-2/h3-8,10,14,16H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWLSIPPOAWZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions.

Mode of Action

Thiophene nucleus containing compounds show various activities. For example, some act as anti-inflammatory agents, while others work as serotonin antagonists.

Biochemical Analysis

Biochemical Properties

Methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, which are crucial in various metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the signaling pathways that regulate cell growth and division. Additionally, it can induce apoptosis in these cells by activating caspases, which are enzymes that play a key role in programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can inhibit enzyme activity by blocking the active site or by inducing a conformational change that reduces the enzyme’s affinity for its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable under physiological conditions for extended periods, but it can degrade when exposed to extreme pH or high temperatures. Long-term exposure to this compound in cell cultures has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted via the kidneys. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites, potentially leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity, as it may accumulate in specific organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can affect its localization and activity by directing it to specific cellular compartments. These targeting signals ensure that the compound reaches its site of action and exerts its intended effects.

Biological Activity

Methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that exhibits significant potential in various biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiophene ring , a sulfamoyl group , and a carbamate moiety , which contribute to its unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound often demonstrate significant antimicrobial activity. The presence of the thiophene ring enhances electron delocalization, which may improve interaction with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

| Methyl Carbamate | C. albicans | 20 |

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Activity against Breast Cancer Cell Lines

In a study assessing the effects of this compound on breast cancer cell lines (MDA-MB-231 and MCF-7):

- Results : The compound exhibited an IC50 value of approximately 6.5 µM against MDA-MB-231 cells, indicating potent activity.

- Mechanism : The mechanism of action was linked to the induction of apoptosis, as evidenced by increased annexin V-FITC positivity in treated cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfamoyl group may inhibit key enzymes involved in cellular processes, similar to other sulfonamide derivatives.

- Receptor Interaction : The thiophene ring may enhance binding affinity to various receptors, modulating signaling pathways involved in cell growth and survival.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. Common methods include:

- Formation of Sulfamoyl Group : Reaction with sulfamic acid derivatives.

- Carbamate Formation : Reaction with methyl chloroformate under basic conditions.

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents targeting microbial infections and cancer.

Scientific Research Applications

Methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a chemical compound with potential applications in scientific research, particularly due to its antimicrobial and anticancer properties. The compound features a thiophene ring, a sulfamoyl group, and a carbamate moiety, contributing to its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O5S2, and it has a molecular weight of 370.44.

Biological Activities

Thiophene derivatives have diverse biological activities, suggesting they can induce various molecular and cellular effects.

Antimicrobial Properties

Research suggests that compounds with structural features similar to this compound demonstrate antimicrobial activity. The thiophene ring enhances electron delocalization, which may improve interaction with microbial targets.

Biochemical Properties

this compound plays a significant role in biochemical reactions because of its ability to interact with enzymes, proteins, and other biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby altering their activity and interacting with sulfonamide-sensitive enzymes, which are crucial in various metabolic pathways. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism and can inhibit the proliferation of certain cancer cell lines by interfering with the signaling pathways that regulate cell growth and division. Additionally, it can induce apoptosis in these cells by activating caspases, which are enzymes that play a key role in programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Thiophene vs.

Sulfamoyl Linkage :

- The sulfamoyl group in the target and TSPC may improve solubility and metabolic stability relative to simple carbamates like desmedipham. However, sulfamoyl derivatives often exhibit higher synthetic complexity .

Lipophilicity Trends :

- While the target’s log k is unreported, Ferriz et al.’s chlorophenyl carbamates (log k = 1.8–3.2) demonstrate that halogenation increases lipophilicity, a critical factor in membrane permeability . The target’s methoxy and thiophene groups may balance hydrophilicity and hydrophobicity.

Synthetic Routes: The target likely shares synthetic steps with TSPC (e.g., amino protection, sulfonation) but diverges in using thiophene-based intermediates instead of thiazole . In contrast, cyclohexenyl carbamates (e.g., ) rely on alcohol-isocyanate reactions, which are less applicable to sulfamoyl-containing structures.

Research Findings and Data Gaps

- Structural Insights : The target’s sulfamoyl-phenyl-carbamate scaffold is rare in literature. Its closest analogs (e.g., TSPC) prioritize sulfamoyl groups for enhanced stability and target binding .

- Biological Potential: Thiophene derivatives are known for antimicrobial and anticancer activities, but specific data on the target’s efficacy are lacking .

- Synthetic Challenges : The methoxy-thiophene-ethyl chain may introduce steric hindrance during sulfamoylation, requiring optimized conditions (e.g., elevated temperatures as in ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate formation reactions. A common approach involves dissolving intermediates (e.g., amine or sulfonamide precursors) in chloroform with triethylamine as a base, followed by reaction with methyl chloroformate. Monitoring via ESI-MS is critical to track intermediate formation. Optimization includes extending reaction times (e.g., 18 hours vs. 3 hours) to improve yields, as shorter durations may lead to incomplete conversion. Purification via silica gel column chromatography is recommended to isolate the final product .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this carbamate derivative?

- Methodological Answer :

- ¹H-NMR : Key signals include the methoxy group (δ ~3.3–3.5 ppm) and sulfamoyl-related protons (δ ~2.97–3.18 ppm for -CH₂-NH-C=O).

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- IR Spectroscopy : Confirms carbamate C=O stretching (~1700 cm⁻¹) and sulfonamide S=O bonds (~1350–1150 cm⁻¹).

Cross-referencing spectral data with intermediates ensures structural fidelity .

Q. How can researchers determine the lipophilicity of this compound, and why is this parameter significant in preclinical studies?

- Methodological Answer : Lipophilicity (log P) is measured via reverse-phase HPLC using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). The capacity factor (k) is calculated from retention times and converted to log k for comparison with standards. Lipophilicity impacts membrane permeability, bioavailability, and pharmacokinetics, making it critical for predicting blood-brain barrier penetration or metabolic stability in drug discovery .

Advanced Research Questions

Q. What strategies can resolve contradictions in synthetic yield data when varying reaction conditions (e.g., solvent, temperature, or catalyst)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., solvent polarity, temperature).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps.

- Statistical Analysis : Apply ANOVA to determine significant factors affecting yield. For example, extended reaction times (18 hours) improved yields in carbamate synthesis compared to shorter durations due to slower intermediate conversion .

Q. How can in silico modeling predict the biological activity of this compound as a cholinesterase inhibitor?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and cholinesterase active sites (e.g., acetylcholinesterase’s catalytic triad).

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate electronic (e.g., HOMO/LUMO) or steric descriptors with inhibitory IC₅₀ values from enzyme assays. These methods prioritize compounds for in vitro validation .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for sulfamoylphenyl carbamate derivatives?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., thiophene ring position, methoxy group) to assess pharmacophore contributions.

- Biological Assays : Use standardized protocols (e.g., Ellman’s assay for cholinesterase inhibition) to ensure reproducibility.

- Data Normalization : Express activity relative to positive controls (e.g., donepezil) to account for inter-assay variability.

SAR studies require balancing synthetic feasibility with bioactivity relevance to identify lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.